molecular formula C10H13ClN4 B2874118 Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1803587-22-5

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No.: B2874118
CAS No.: 1803587-22-5
M. Wt: 224.69
InChI Key: HHZDPOYRDCRIRR-UHFFFAOYSA-N
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Description

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. This compound is known for its role as a ligand in various chemical reactions, particularly in stabilizing copper ions, which enhances its catalytic effects in azide-acetylene cycloaddition reactions .

Mechanism of Action

Target of Action

The primary target of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is Copper (I) ions . Copper (I) ions play a crucial role in various biochemical reactions, particularly in the azide-acetylene cycloaddition .

Mode of Action

This compound, also known as a polytriazolylamine ligand, interacts with its target by stabilizing Copper (I) ions . It prevents the disproportionation and oxidation of Copper (I) ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the cycloaddition of azides and alkynes . This reaction is a key step in the synthesis of triazoles, a class of compounds with various applications in medicinal chemistry and material science .

Pharmacokinetics

The compound is known to be a solid at room temperature . Its bioavailability, distribution, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and individual patient characteristics.

Result of Action

The stabilization of Copper (I) ions by this compound results in an enhanced catalytic effect in the azide-acetylene cycloaddition . This leads to the efficient synthesis of triazoles, which can have various molecular and cellular effects depending on their specific structures and targets .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other substances . For instance, the compound is stable at -20°C . Moreover, it can enhance the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition without requiring an inert atmosphere or anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.

Scientific Research Applications

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in click chemistry, particularly in azide-acetylene cycloaddition reactions, which are crucial for synthesizing complex molecules.

    Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to various substrates.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the production of polymers and other materials that require precise chemical modifications

Comparison with Similar Compounds

Similar Compounds

    Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is structurally similar and also acts as a ligand in similar reactions.

    Tris(2-carboxyethyl)phosphine hydrochloride: Another ligand used in click chemistry, but with different functional groups and properties.

    Azide-PEG3-biotin conjugate: Used in bioconjugation, similar in application but different in structure

Uniqueness

Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is unique due to its specific ability to stabilize copper(I) ions effectively, which is not as pronounced in other similar compounds. This makes it particularly valuable in reactions requiring high catalytic efficiency and stability.

Properties

IUPAC Name

1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10;/h1-5,8,11H,6-7H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDPOYRDCRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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